2-(4-Phenylpiperazinyl)-4-piperidylpteridine
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Overview
Description
2-(4-Phenylpiperazinyl)-4-piperidylpteridine is a complex organic compound that belongs to the class of piperidylpteridines This compound is characterized by the presence of a pteridine ring system substituted with piperidyl and phenylpiperazinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Phenylpiperazinyl)-4-piperidylpteridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pteridine core: This can be achieved through the condensation of appropriate precursors such as 2,4-diaminopyrimidine with formic acid or formamide under acidic conditions.
Introduction of the piperidyl group: The piperidyl group can be introduced via nucleophilic substitution reactions using piperidine and suitable leaving groups.
Attachment of the phenylpiperazinyl group: This step involves the reaction of the intermediate compound with phenylpiperazine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-Phenylpiperazinyl)-4-piperidylpteridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated solvents, bases, or acids as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
2-(4-Phenylpiperazinyl)-4-piperidylpteridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-Phenylpiperazinyl)-4-piperidylpteridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylpiperazinyl)-4-piperidylpteridine: Similar structure but with a methyl group instead of a phenyl group.
2-(4-Benzylpiperazinyl)-4-piperidylpteridine: Contains a benzyl group instead of a phenyl group.
2-(4-Phenylpiperazinyl)-4-piperidylquinazoline: Similar structure but with a quinazoline ring instead of a pteridine ring.
Uniqueness
2-(4-Phenylpiperazinyl)-4-piperidylpteridine is unique due to its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H25N7 |
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Molecular Weight |
375.5 g/mol |
IUPAC Name |
2-(4-phenylpiperazin-1-yl)-4-piperidin-1-ylpteridine |
InChI |
InChI=1S/C21H25N7/c1-3-7-17(8-4-1)26-13-15-28(16-14-26)21-24-19-18(22-9-10-23-19)20(25-21)27-11-5-2-6-12-27/h1,3-4,7-10H,2,5-6,11-16H2 |
InChI Key |
VVBZAJSMRLYUOH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC3=NC=CN=C32)N4CCN(CC4)C5=CC=CC=C5 |
Origin of Product |
United States |
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